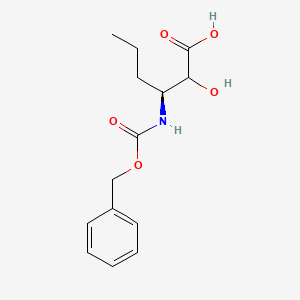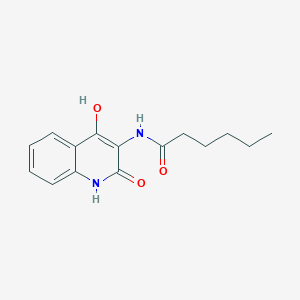
N-(4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)hexanamide is a compound belonging to the class of 4-hydroxy-2-quinolones.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)hexanamide typically involves the reaction of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with hexanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)hexanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-position of the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can have different biological and chemical properties depending on the substituents introduced during the reactions .
Scientific Research Applications
N-(4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)hexanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its analgesic and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of N-(4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)hexanamide involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in the biosynthesis of nucleic acids, leading to antimicrobial effects. It can also modulate inflammatory pathways, providing analgesic and anti-inflammatory benefits .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
- 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
- 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-ethylamide
Uniqueness
N-(4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)hexanamide is unique due to its specific hexanamide substituent, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
184536-26-3 |
|---|---|
Molecular Formula |
C15H18N2O3 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
N-(4-hydroxy-2-oxo-1H-quinolin-3-yl)hexanamide |
InChI |
InChI=1S/C15H18N2O3/c1-2-3-4-9-12(18)17-13-14(19)10-7-5-6-8-11(10)16-15(13)20/h5-8H,2-4,9H2,1H3,(H,17,18)(H2,16,19,20) |
InChI Key |
PZWDIOLWDQWVEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC1=C(C2=CC=CC=C2NC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2-Difluoro-8-methyl-1,3-dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B11845307.png)
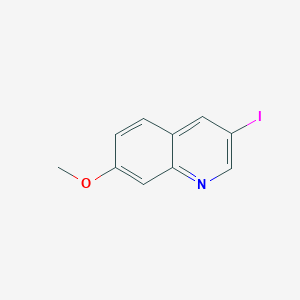
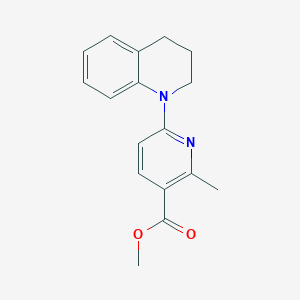
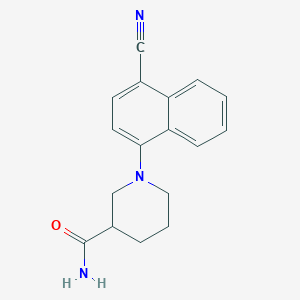
![(3S,4R,5R,6S)-5-methoxy-4-((2R,3R)-2-methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl)-1-oxaspiro[2.5]octan-6-ol](/img/structure/B11845339.png)







